molecular formula C11H10F2N2O2S2 B12214643 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12214643
M. Wt: 304.3 g/mol
InChI Key: APPHYBZRXBQTBJ-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring and the thiazole moiety contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazole ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the thiazole ring.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The unique electronic properties of the thiazole ring make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive chemical structure.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

    Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-difluorophenyl)thiazole-2(3H)-imine: Lacks the tetrahydrothieno ring and dioxide functionality.

    3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazole: Lacks the dioxide functionality.

    3-(2,4-difluorophenyl)thiazol-2(3H)-one: Contains a carbonyl group instead of the imine and lacks the tetrahydrothieno ring.

Uniqueness

The uniqueness of 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide lies in its combination of the tetrahydrothieno ring, thiazole moiety, and dioxide functionality. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10F2N2O2S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C11H10F2N2O2S2/c12-6-1-2-8(7(13)3-6)15-9-4-19(16,17)5-10(9)18-11(15)14/h1-3,9-10,14H,4-5H2

InChI Key

APPHYBZRXBQTBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=C(C=C(C=C3)F)F

Origin of Product

United States

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